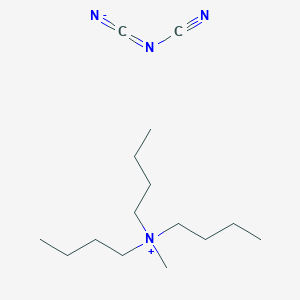

Tributyl(methyl)ammonium Dicyanamide

Overview

Description

Tributyl(methyl)ammonium dicyanamide is an ionic liquid comprising a quaternary ammonium cation, [CH₃N(C₄H₉)₃]⁺, and a dicyanamide anion, [N(CN)₂]⁻. Its molecular formula is C₁₅H₃₀N₄, with a molecular weight of 266.43 g/mol (calculated from constituent atoms). The compound is identified by CAS number 1262230-03-4 and is commercially available with a purity of 95% .

As an ionic liquid, it exhibits properties such as low volatility, high thermal stability, and tunable solubility, making it suitable for applications in electrochemical systems, catalysis, and green chemistry . The dicyanamide anion contributes to enhanced ionic conductivity and reduced viscosity compared to halide-based ionic liquids .

Preparation Methods

Preparation Methods Overview

Metathesis Reaction Using Tributyl(methyl)ammonium Chloride and Sodium Dicyanamide

The primary synthetic route involves a salt metathesis reaction between tributyl(methyl)ammonium chloride and sodium dicyanamide in an organic solvent such as acetonitrile or methanol. This reaction proceeds by exchanging the chloride anion with the dicyanamide anion, producing tributyl(methyl)ammonium dicyanamide and sodium chloride as a by-product.

-

- Solvent: Acetonitrile or methanol

- Temperature: Controlled, typically ambient to 35 °C

- Reaction Time: Several hours to ensure complete conversion

- Stoichiometry: Slight excess of sodium dicyanamide to drive the reaction forward

Purification:

After reaction completion, the mixture is filtered to remove insoluble sodium chloride. The filtrate containing the ionic liquid is then concentrated under reduced pressure and can be further purified by crystallization or solvent exchange to enhance purity above 98%.

Preparation of Sodium Dicyanamide Precursor

Sodium dicyanamide, a key starting material, is prepared by known methods involving cyanamide, sodium hydroxide, and cyanogen chloride. Two common routes include:

- Reaction of cyanamide with sodium hydroxide and cyanogen chloride in aqueous media

- Direct reaction of cyanogen chloride with sodium hydroxide and aqueous ammonia

The sodium dicyanamide thus obtained is then used in the metathesis reaction with tributyl(methyl)ammonium chloride.

Alternative Metal Dicyanamide Routes

Other metal dicyanamides (e.g., lithium, potassium, calcium) can be prepared and used similarly. For example, lithium and potassium dicyanamide can be synthesized by ion exchange from sodium dicyanamide and the respective metal chloride salts. Calcium dicyanamide is prepared from calcium cyanamide and cyanogen chloride.

These metal dicyanamides can be reacted with tributyl(methyl)ammonium salts to form the desired ionic liquid, although sodium dicyanamide remains the most practical and preferred precursor due to solubility and reaction efficiency.

Detailed Reaction Process and Parameters

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of sodium dicyanamide | Cyanamide + NaOH + cyanogen chloride | Aqueous medium, controlled pH |

| 2 | Mixing tributyl(methyl)ammonium chloride with sodium dicyanamide | Solvent: acetonitrile or methanol; Temp: 20-35 °C | Stirring for 12-24 hours |

| 3 | Filtration | Removal of NaCl precipitate | Ensures purity of ionic liquid solution |

| 4 | Concentration | Reduced pressure evaporation at 20-30 °C | Avoids decomposition, concentrates product |

| 5 | Purification | Crystallization or solvent exchange | Achieves >98% purity |

Research Findings and Optimization

Solvent Choice: Methanol and acetonitrile are preferred due to their ability to dissolve reactants and products while allowing easy removal of by-products. Methanol is particularly favored in industrial processes for its balance of polarity and volatility.

Temperature Control: Maintaining reaction temperature between 10 to 35 °C optimizes reaction rate and minimizes side reactions or decomposition.

Reaction Monitoring: Infrared spectroscopy is employed to monitor the disappearance of metal dicyanamide and formation of the ammonium dicyanamide salt.

Purity and Yield: Typical yields range from 80% to 90%, with purity levels exceeding 98% after purification steps. For example, a reaction of sodium dicyanamide with ammonium chloride in methanol yielded ammonium dicyanamide at 82% yield and 75.2% content by weight, which can be further purified.

Industrial Scale-Up: Continuous flow reactors and automated systems are used to maintain consistent quality and improve cost efficiency in large-scale production.

Summary Table of Preparation Methods for this compound

| Parameter | Method 1: Metathesis with Na Dicyanamide | Method 2: Ion Exchange Resin (Less common) | Industrial Notes |

|---|---|---|---|

| Starting Materials | Tributyl(methyl)ammonium chloride + sodium dicyanamide | Sodium dicyanamide + ammonium chloride via ion exchange resin | Similar to Method 1 but scaled-up |

| Solvent | Methanol or acetonitrile | Aqueous solutions with ion exchange resin | Non-aqueous preferred for purity |

| Temperature | 10-35 °C | Ambient | Controlled for optimal yield |

| Reaction Time | 12-24 hours | Several hours | Optimized for throughput |

| Purification | Filtration, evaporation, crystallization | Filtration, resin regeneration | Continuous purification systems |

| Yield | 80-90% | Moderate | High yield preferred |

| Purity | >98% after purification | Lower without further steps | Purity critical for applications |

Chemical Reactions Analysis

Types of Reactions

Tributyl(methyl)ammonium dicyanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced, although this is less common.

Substitution: Substitution reactions are more prevalent, where the dicyanamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or amides, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Electrolytes in Energy Storage

Overview:

TBMAD has emerged as a promising electrolyte for energy storage systems, particularly in supercapacitors and batteries. Its unique properties enhance energy density and charge-discharge rates.

Key Findings:

- Supercapacitors: TBMAD demonstrates high ionic conductivity and stability, making it suitable for use in supercapacitors. Research shows that incorporating TBMAD improves the performance metrics of supercapacitor devices, leading to faster charge and discharge cycles .

- Batteries: In lithium-ion batteries, TBMAD has been studied as a potential electrolyte component that can enhance overall battery efficiency by providing better ionic transport .

Green Solvents

Overview:

As environmental concerns grow, TBMAD serves as a green solvent alternative in various chemical reactions, promoting sustainable practices.

Key Findings:

- Sustainable Chemistry: TBMAD's low volatility and non-toxic nature make it an ideal candidate for replacing traditional solvents in organic synthesis. Studies indicate that reactions conducted with TBMAD yield higher purity products with reduced environmental impact .

- Applications: It has been effectively utilized in processes such as extraction and separation techniques, demonstrating its versatility as a solvent .

Polymer Chemistry

Overview:

TBMAD plays a critical role in polymer synthesis, particularly in the development of ionic liquids and nanocomposites.

Key Findings:

- Ionic Liquids: TBMAD contributes to the formation of ionic liquid-based polymers that exhibit enhanced thermal stability and conductivity. These materials are beneficial for applications in electronics and materials science .

- Nanocomposites: Research shows that incorporating TBMAD into polymer matrices improves mechanical properties, making it attractive for advanced material applications .

Pharmaceutical Applications

Overview:

In the pharmaceutical sector, TBMAD is being investigated for its potential to enhance drug formulation and delivery systems.

Key Findings:

- Drug Solubility: TBMAD can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs), addressing common challenges in drug development .

- Formulation Development: Studies highlight its role in formulating drug delivery systems that can provide controlled release profiles, enhancing therapeutic efficacy .

Catalysis

Overview:

TBMAD has been explored as a catalyst in various organic reactions, offering advantages such as increased reaction rates and selectivity.

Key Findings:

- Organic Synthesis: Research indicates that TBMAD can facilitate numerous organic transformations, including oxidation and substitution reactions. Its catalytic properties have been shown to enhance yields significantly compared to traditional catalysts .

- Industrial Applications: The use of TBMAD in catalysis is being optimized for large-scale industrial processes, aiming to improve efficiency and reduce costs .

Mechanism of Action

The mechanism by which tributyl(methyl)ammonium dicyanamide exerts its effects is primarily through its interaction with various molecular targets. The dicyanamide group can participate in hydrogen bonding and electrostatic interactions, influencing the behavior of other molecules in its vicinity. These interactions can affect molecular pathways and processes, making it a versatile compound in various applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts Tributyl(methyl)ammonium Dicyanamide with structurally analogous compounds:

Key Observations:

- Anion Impact : Dicyanamide-based ionic liquids (e.g., this compound) generally exhibit higher ionic conductivity and lower melting points compared to chloride or sulfate analogs due to the delocalized charge of the [N(CN)₂]⁻ anion .

- Cation Impact : Phosphonium-based dicyanamide (e.g., Trihexyl(tetradecyl)phosphonium Dicyanamide) demonstrates superior thermal stability (>300°C) compared to ammonium analogs, making it preferable for high-temperature applications .

Property-Based Comparison

Thermal Stability:

- This compound: Stable up to ~250°C (inferred from analogous dicyanamide ionic liquids).

- Tributylmethylammonium Chloride: Decomposes near 200°C due to the labile chloride anion .

- Trihexyl(tetradecyl)phosphonium Dicyanamide: Stable beyond 300°C .

Solubility:

- Dicyanamide salts are miscible in polar solvents (e.g., water, methanol) but less so in non-polar media. Chloride analogs (e.g., Tributylmethylammonium Chloride) show higher hydrophilicity .

Toxicity:

- Dicyanamide-based ionic liquids are less toxic than mercury-containing analogs (e.g., Methylmercuric Dicyanamide, CAS 502-39-6), which exhibit acute toxicity (oral LD₅₀ ~0.045 mg/kg) .

Application-Specific Comparisons

- Electrochemical Use : this compound’s high conductivity makes it ideal for battery electrolytes , outperforming methyl sulfate and chloride salts in energy density .

- Catalysis : Tributylmethylammonium Chloride is widely used as a phase-transfer catalyst due to its cost-effectiveness, while dicyanamide variants are less common in this role .

- Industrial Adoption : Phosphonium-based dicyanamide ionic liquids (e.g., Trihexyl(tetradecyl)phosphonium Dicyanamide) are more prevalent in industrial lubricants due to their thermal resilience , whereas ammonium analogs remain niche outside academia .

Biological Activity

Tributyl(methyl)ammonium dicyanamide (TBMADC) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of TBMADC, presenting data from case studies, research findings, and relevant comparisons with other ionic liquids.

Overview of Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at room temperature and consist entirely of ions. They have been studied for their diverse biological activities, which can include antimicrobial properties, cytotoxicity, and effects on cellular processes. TBMADC is one such ionic liquid that has shown promise in various biological assays.

Antimicrobial Properties

Research indicates that TBMADC exhibits significant antimicrobial activity against a range of microorganisms. A study comparing various ionic liquids found that TBMADC's effectiveness against bacteria and fungi was notable, with minimum inhibitory concentrations (MICs) varying based on the target organism. For instance, the MIC for certain Gram-positive bacteria was reported to be lower than 200 μM, indicating its potential as an antimicrobial agent .

Cytotoxicity

Cytotoxicity assays have demonstrated that TBMADC can affect cell viability in mammalian cell lines. In particular, studies using HeLa cells showed a dose-dependent decrease in cell viability with increasing concentrations of TBMADC. The effective concentration resulting in 50% reduction of viability (EC50) was determined to be approximately 250 μM . This suggests that while TBMADC has antimicrobial properties, it also poses risks to eukaryotic cells at higher concentrations.

The mechanism by which TBMADC exerts its biological effects is still under investigation. Preliminary studies suggest that its action may involve disruption of cellular membranes, leading to increased permeability and eventual cell death. This is consistent with findings related to other ionic liquids where membrane integrity is compromised .

Comparative Analysis with Other Ionic Liquids

To better understand the biological activity of TBMADC, a comparative analysis with other ionic liquids was conducted. The table below summarizes key findings regarding the biological activities of selected ionic liquids:

| Ionic Liquid | MIC (μM) | EC50 (μM) | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|---|

| This compound | <200 | 250 | Yes | Yes |

| 1-Butyl-3-methylimidazolium Chloride | <100 | 150 | Yes | Moderate |

| 1-Hexyl-3-methylimidazolium Tetrafluoroborate | <300 | 400 | Moderate | High |

| Trihexyl(tetradecyl)phosphonium Chloride | <500 | 600 | Low | Low |

Study 1: Antimicrobial Efficacy

A study conducted by Mota-Martinez et al. evaluated the antimicrobial efficacy of TBMADC against various pathogens. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, with MIC values well within therapeutic ranges for potential applications .

Study 2: Cytotoxic Effects on Human Cells

In another study focusing on human cell lines, TBMADC was tested for cytotoxic effects using MTT assays. The results demonstrated a significant reduction in viability at concentrations above 250 μM, highlighting the need for careful consideration in therapeutic contexts .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tributyl(methyl)ammonium dicyanamide to ensure high purity and yield?

- Methodological Guidance :

- Begin with metathesis reactions, where tributyl(methyl)ammonium halides (e.g., chloride or bromide) are reacted with sodium dicyanamide in polar aprotic solvents (e.g., acetonitrile) under inert conditions.

- Purify via recrystallization or column chromatography, and validate purity using ion chromatography to confirm complete anion exchange .

- Monitor reaction progress via conductivity measurements to detect residual halides, ensuring stoichiometric equivalence .

Q. What analytical techniques are critical for characterizing the structural and thermal stability of this compound?

- Methodological Guidance :

- Use ¹H/¹³C NMR to confirm cation-anion interactions and assess hydrogen bonding.

- Employ thermogravimetric analysis (TGA) to determine decomposition temperatures (>250°C typical for ionic liquids) and differential scanning calorimetry (DSC) to study phase transitions.

- Validate ionic composition via electrospray ionization mass spectrometry (ESI-MS) to detect impurities or byproducts .

Q. How does the solvent environment influence the stability and reactivity of this compound in catalytic applications?

- Methodological Guidance :

- Test solubility in hydrophobic (e.g., toluene) vs. hydrophilic (e.g., water, ethanol) solvents to assess aggregation behavior.

- Conduct kinetic studies under varying solvent polarities to correlate solvent dielectric constant with reaction rates (e.g., in Diels-Alder or cycloaddition reactions).

- Compare results with computational solvent parameter databases (e.g., Kamlet-Taft) .

Advanced Research Questions

Q. What mechanistic role does the dicyanamide anion play in modulating the catalytic activity of this compound in CO₂ fixation reactions?

- Methodological Guidance :

- Perform in situ FTIR or Raman spectroscopy to track intermediate species (e.g., carbamates or carbonates) during CO₂ absorption.

- Compare turnover frequencies (TOF) with other ionic liquids (e.g., imidazolium-based) to isolate anion-specific effects.

- Use density functional theory (DFT) to model anion-CO₂ interactions and identify charge-transfer pathways .

Q. How can researchers resolve contradictions in reported electrochemical windows for this compound across studies?

- Methodological Guidance :

- Standardize testing conditions (e.g., electrode material, scan rate, reference electrode) to minimize variability.

- Analyze impurities (e.g., residual halides) via ion-selective electrodes or X-ray photoelectron spectroscopy (XPS) and correlate with electrochemical stability .

- Publish raw cyclic voltammetry data alongside experimental parameters to facilitate cross-study validation .

Q. What computational strategies are effective for predicting the solvation dynamics of this compound in mixed-solvent systems?

- Methodological Guidance :

- Use molecular dynamics (MD) simulations with force fields optimized for ionic liquids (e.g., OPLS-AA) to model cation-anion-solvent interactions.

- Validate simulations with experimental dynamic light scattering (DLS) or small-angle X-ray scattering (SAXS) data to assess aggregation behavior.

- Apply the UNIFAC-IL model to predict phase equilibria in solvent mixtures .

Q. How can in situ spectroscopic methods enhance understanding of this compound’s role in reaction mechanisms?

- Methodological Guidance :

- Integrate flow NMR or UV-vis stopped-flow techniques to capture transient intermediates in fast reactions (e.g., nucleophilic substitutions).

- Pair attenuated total reflectance (ATR)-FTIR with multivariate analysis (e.g., PCA) to deconvolute overlapping spectral signals .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing discrepancies in ionic conductivity measurements of this compound?

- Methodological Guidance :

- Apply error propagation analysis to account for temperature, humidity, and electrode calibration uncertainties.

- Use Bland-Altman plots to compare datasets from different labs and identify systematic biases .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Guidance :

Properties

IUPAC Name |

cyanoiminomethylideneazanide;tributyl(methyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.C2N3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1-5-2-4/h5-13H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYCKRQZPVZFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262230-03-4 | |

| Record name | Tributyl(methyl)ammonium Dicyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.